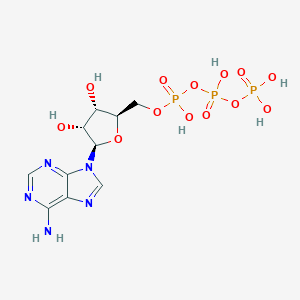
2-Ethyl-4-methylbenzenesulfonamide
Vue d'ensemble
Description
2-Ethyl-4-methylbenzenesulfonamide (EMBS) is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its diverse applications. EMBS is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
2-Ethyl-4-methylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-Ethyl-4-methylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the binding of its substrate, carbon dioxide. This results in the inhibition of the enzyme’s activity, leading to a decrease in the production of bicarbonate ions.
Effets Biochimiques Et Physiologiques
2-Ethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of the immune system. 2-Ethyl-4-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. 2-Ethyl-4-methylbenzenesulfonamide is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-Ethyl-4-methylbenzenesulfonamide. One area of research is the development of 2-Ethyl-4-methylbenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of 2-Ethyl-4-methylbenzenesulfonamide as a potential corrosion inhibitor for use in the oil and gas industry. Additionally, the use of 2-Ethyl-4-methylbenzenesulfonamide in the development of biosensors and other analytical tools is an area of active research.
Conclusion:
In conclusion, 2-Ethyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 2-Ethyl-4-methylbenzenesulfonamide is warranted, and it is likely that this compound will continue to be an important area of research in the future.
Applications De Recherche Scientifique
2-Ethyl-4-methylbenzenesulfonamide has been used in various scientific research applications, including as a corrosion inhibitor, a surfactant, and a drug delivery agent. 2-Ethyl-4-methylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and bacterial infections.
Propriétés
Numéro CAS |
199590-68-6 |
|---|---|
Nom du produit |
2-Ethyl-4-methylbenzenesulfonamide |
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
2-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Clé InChI |
IOJBGZHUBWDBNR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C)S(=O)(=O)N |
SMILES canonique |
CCC1=C(C=CC(=C1)C)S(=O)(=O)N |
Synonymes |
Benzenesulfonamide, 2-ethyl-4-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)











